molecular formula C8H9N2P B14371534 1-Ethyl-1H-1,3,2-benzodiazaphosphole CAS No. 89767-28-2

1-Ethyl-1H-1,3,2-benzodiazaphosphole

Cat. No.: B14371534
CAS No.: 89767-28-2
M. Wt: 164.14 g/mol
InChI Key: XDXFMNPMTZEDAA-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,3,2-benzodiazaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within its ring structure. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-Ethyl-1H-1,3,2-benzodiazaphosphole typically involves a multi-step process. One common method includes the preparation of the substrate 2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide, followed by reactions with various isothiocyanates and isocyanate analogs in dry DMF/pyridine under microwave irradiation . This method yields the target compound with high efficiency.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Ethyl-1H-1,3,2-benzodiazaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is a key reactive site.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-1H-1,3,2-benzodiazaphosphole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-1H-1,3,2-benzodiazaphosphole exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Ethyl-1H-1,3,2-benzodiazaphosphole can be compared to other similar compounds, such as:

    1,3,2-Benzothiazaphosphole: Similar in structure but contains sulfur instead of nitrogen.

    1,3,2-Benzodiazaphosphole: Lacks the ethyl group, which can affect its reactivity and applications.

    1,3,2-Benzoxazaphosphole: Contains oxygen instead of nitrogen, leading to different chemical properties.

Properties

CAS No.

89767-28-2

Molecular Formula

C8H9N2P

Molecular Weight

164.14 g/mol

IUPAC Name

1-ethyl-1,3,2-benzodiazaphosphole

InChI

InChI=1S/C8H9N2P/c1-2-10-8-6-4-3-5-7(8)9-11-10/h3-6H,2H2,1H3

InChI Key

XDXFMNPMTZEDAA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=P1

Origin of Product

United States

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